46-Fold Improvement in PqsR Inhibition Potency Over Previous Quinazolinone Lead (Compound 1)
Antibacterial agent 176 (6f) demonstrates an IC₅₀ of 0.07 μM (70 nM) against the PqsR-controlled PpqsA-lux transcriptional reporter in the PAO1-L strain of P. aeruginosa [1]. This represents a 46-fold enhancement in potency compared to the previously reported quinazolinone-based lead inhibitor, compound 1, which exhibited an IC₅₀ of 3.2 μM in the identical assay system [2].
| Evidence Dimension | PqsR inhibition potency (IC₅₀) in PAO1-L PpqsA-lux reporter assay |
|---|---|
| Target Compound Data | 0.07 μM (70 nM) |
| Comparator Or Baseline | Compound 1 (quinazolinone series): 3.2 μM |
| Quantified Difference | 46-fold lower IC₅₀ (i.e., 46-fold more potent) |
| Conditions | P. aeruginosa PAO1-L strain with chromosomally integrated mCTX::PpqsA-lux transcriptional fusion; values reported as mean ± SD of n = 2 |
Why This Matters
The 46-fold potency gain provides a substantially lower working concentration for in vitro and in vivo studies, reducing off-target effects and enabling more robust target engagement.
- [1] Soukarieh F, et al. J Med Chem. 2024;67(1):1008-1023. View Source
- [2] Soukarieh F, et al. J Med Chem. 2024;67(1):1008-1023. View Source
